tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-8-9-7-10(16-4)5-6-13-9/h9-10,13H,5-8H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNGYPONHJYIPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CCN1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
General Chemical Reactions of Carbamates
Carbamates can undergo several types of chemical reactions:
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Hydrolysis : Carbamates can hydrolyze in aqueous conditions to form amines and carbon dioxide. This reaction is often pH-dependent, with alkaline conditions favoring hydrolysis.
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Amination : Carbamates can be synthesized through amination reactions involving amines and carbon dioxide in the presence of catalysts .
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Rearrangement Reactions : Some carbamates can undergo rearrangement reactions, such as the Curtius rearrangement, which involves the conversion of acyl azides to isocyanates .
Potential Reactions of tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate
Given the structural features of This compound , it is likely to participate in reactions typical of carbamates and piperidine derivatives:
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Hydrolysis : This compound could undergo hydrolysis to form the corresponding amine and carbon dioxide.
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Alkylation/Dealkylation : The methoxy group could be involved in alkylation or dealkylation reactions, affecting the compound's lipophilicity and biological activity.
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Substitution Reactions : The piperidine ring may participate in substitution reactions, potentially altering the compound's pharmacological properties.
Reaction Conditions and Factors
The outcome of these reactions can be influenced by several factors:
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pH : Hydrolysis and other reactions may be pH-dependent.
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Temperature : Higher temperatures can increase reaction rates but may also lead to unwanted side reactions.
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Solvent Choice : The choice of solvent can affect reaction rates and selectivity.
Data Table: Potential Chemical Reactions
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis | Aqueous, alkaline | Amine, CO₂ |
| Alkylation | Alkyl halides, bases | Alkylated derivatives |
| Substitution | Nucleophiles, electrophiles | Substituted derivatives |
Scientific Research Applications
Chemical Synthesis and Applications
Organic Synthesis
Tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate serves as an important building block in organic synthesis. It is utilized as a reagent for the preparation of more complex molecules, including pharmaceuticals and other organic compounds. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications.
Catalysis
This compound can act as a catalyst or ligand in several catalytic reactions. Its unique structure allows it to facilitate chemical transformations that are essential in the development of new materials and chemical processes.
Biological Research Applications
Biochemical Studies
In biological research, this compound has been studied for its interactions with proteins and other biomolecules. It is particularly valuable in understanding biological processes related to enzyme mechanisms and protein-ligand interactions.
Neuropharmacology
The compound has shown potential neuroprotective effects, particularly against neurodegenerative diseases. For instance, it has been investigated for its ability to inhibit enzymes like acetylcholinesterase and β-secretase, which are crucial in the pathophysiology of Alzheimer's disease. In vitro studies demonstrated that it could protect neuronal cells from apoptosis induced by amyloid-beta toxicity .
Medicinal Chemistry Applications
Drug Development
this compound is being explored for its therapeutic potential in drug discovery. Its ability to modulate biological pathways makes it a candidate for developing new drugs aimed at treating various conditions, including neurodegenerative disorders and inflammatory diseases.
Pharmacological Studies
Research indicates that this compound may exhibit significant pharmacological activities. Studies have shown its potential to enhance cognitive function by increasing acetylcholine levels in the brain through inhibition of acetylcholinesterase . Furthermore, it has been noted for its ability to reduce pro-inflammatory cytokines in cell culture studies, suggesting anti-inflammatory properties .
Case Studies
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Neuroprotective Effects Study
A study focused on the neuroprotective effects of this compound demonstrated its ability to enhance cell viability in astrocytes exposed to amyloid-beta 1-42. The results indicated a significant reduction in cell death and inflammatory markers, suggesting its potential role in neuroprotection against Alzheimer's disease . -
Antimicrobial Activity Investigation
Another research effort explored the antimicrobial properties of compounds similar to this compound. The findings indicated notable antibacterial activity against various pathogens, highlighting its potential therapeutic applications beyond neuropharmacology.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. It can bind to proteins and other biomolecules, influencing their structure and function. This interaction can modulate various biological processes, making it a valuable tool in scientific research .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substitutions
Key Observations :
- Electronic Effects : The presence of electron-withdrawing groups (e.g., bromo, chloro) enhances electrophilicity, facilitating nucleophilic substitutions, while electron-donating groups (e.g., methoxy) stabilize intermediates in coupling reactions .
- Steric Hindrance : Bulky substituents (e.g., tert-butyl) at the piperidine nitrogen improve metabolic stability but may reduce solubility .
- Biological Relevance : Thiazole- and pyrimidine-containing analogues exhibit enhanced binding to kinase active sites due to π-π stacking interactions .
Key Findings :
- General Procedure A (): Involves condensation of aldehydes with tert-butyl carbamate, yielding 16–23% due to competing side reactions.
- General Procedure B (): Utilizes cross-coupling reactions (e.g., Suzuki) for aryl-thiazole hybrids, achieving higher yields (36–77%) .
- Chiral Synthesis : Asymmetric reductive amination for 4-methylpiperidine derivatives requires chiral catalysts, yielding 58–77% .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Biological Activity
Tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate is a compound of significant interest in the field of medicinal chemistry due to its potential neuropharmacological applications. This article explores its biological activity, particularly its interactions with neurotransmitter systems, potential therapeutic effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 244.33 g/mol
- CAS Number : 188974-02-9
- Purity : Typically >95%
The structural features include a tert-butyl group, a methoxy-substituted piperidine ring, and a carbamate moiety, which enhance its solubility and bioavailability compared to other similar compounds .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Compounds with piperidine structures are known for their diverse pharmacological effects, including:
- Neurotransmitter Modulation : The compound may influence the release and uptake of neurotransmitters, potentially affecting mood, cognition, and pain perception.
Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological activity. For example, studies have shown that it can act as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .
In Vitro Studies
In vitro experiments have demonstrated that this compound can prevent the aggregation of amyloid beta peptides (Aβ), which are implicated in Alzheimer's pathology. Specifically, it has been observed to:
- Inhibit β-secretase activity with an IC value of 15.4 nM.
- Show 85% inhibition of Aβ aggregation at a concentration of 100 μM .
In Vivo Studies
In vivo studies have also been conducted to assess the protective effects against neurodegeneration. For instance:
- The compound was tested in models where scopolamine was used to induce cognitive deficits. Results indicated a moderate protective effect on astrocytes against Aβ toxicity, reducing levels of pro-inflammatory cytokines such as TNF-α .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Alzheimer's Disease Model :
- Neuroprotective Effects :
Comparative Analysis with Related Compounds
| Compound Name | Mechanism of Action | IC50 (nM) | Key Findings |
|---|---|---|---|
| This compound | AChE inhibitor | 15.4 | Prevents Aβ aggregation |
| Galantamine | AChE inhibitor | 10 | Established treatment for Alzheimer's |
| M4 Compound | β-secretase/AChE inhibitor | 15.4 / 170 | Moderate protective effects against Aβ toxicity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via carbamate protection of a piperidine-derived amine. A common approach involves reacting 4-methoxypiperidin-2-ylmethylamine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under inert conditions. Catalytic bases like DMAP or TEA are used to enhance reactivity .
- Optimization : Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 amine:Boc₂O), temperature (0–25°C), and reaction time (4–12 hrs). Side products like over-Boc-protected species can form if excess Boc₂O is used, requiring column chromatography for purification .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Safety Protocols : While specific toxicity data for this compound are limited, structurally similar carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate) are classified as non-hazardous but require standard precautions:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
- Store in airtight containers at room temperature, away from strong acids/bases or oxidizing agents to prevent decomposition .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Primary Methods :
- NMR : ¹H/¹³C NMR confirms Boc-group integration (e.g., tert-butyl peaks at δ ~1.4 ppm) and piperidine ring conformation .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry verifies molecular weight (e.g., [M+H]⁺ ≈ 287.3 g/mol) and purity (>95%) .
- Supplementary Data : IR spectroscopy identifies carbamate C=O stretches (~1680–1720 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for carbamate derivatives?
- Case Study : X-ray crystallography of tert-butyl carbamate derivatives (e.g., tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl]carbamate) reveals challenges in modeling disorder or solvent interactions. Use SHELX software for refinement, prioritizing high-resolution data (≤1.0 Å) and validating models with R-factor convergence (<5% discrepancy) .
- Troubleshooting : Discrepancies in bond angles/thermal parameters may arise from dynamic Boc-group rotation. Apply restraints or alternative space groups (e.g., P2₁/c) during refinement .
Q. What strategies enable enantioselective synthesis of chiral piperidine-carbamate derivatives?
- Chiral Resolution : For analogs like tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl carbamate, use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution with lipases (e.g., CAL-B) to isolate enantiomers. Confirm enantiopurity via chiral HPLC (Chiralpak AD-H column) .
- Asymmetric Catalysis : Palladium-catalyzed coupling or organocatalytic methods (e.g., proline derivatives) can induce stereocontrol during piperidine functionalization .
Q. How can researchers investigate the pharmacological potential of this compound while addressing conflicting bioactivity data?
- Mechanistic Studies : Carbamates like tert-butyl N-[triazole-linked glycoclusters] exhibit antiviral activity by targeting viral entry proteins (e.g., hemagglutinin). Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity (Kd) to target receptors .
- Data Validation : Replicate conflicting results (e.g., IC50 variability) under standardized conditions (pH, temperature, cell lines). For instance, tert-butyl derivatives in kinase inhibition assays require ATP concentration controls to minimize false positives .
Data Contradiction Analysis
Q. How should researchers address discrepancies in synthetic yields reported across literature?
- Root Causes : Variability in yields (50–90%) may stem from differences in amine precursor purity, Boc₂O quality, or solvent drying. For example, traces of water in THF reduce Boc protection efficiency .
- Resolution : Systematically test parameters using design-of-experiment (DoE) approaches. For tert-butyl carbamates, a Plackett-Burman design identified solvent polarity and base strength as critical factors .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
